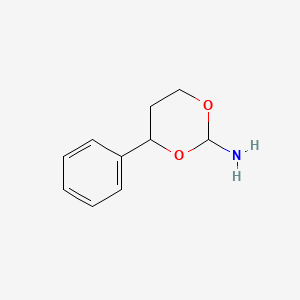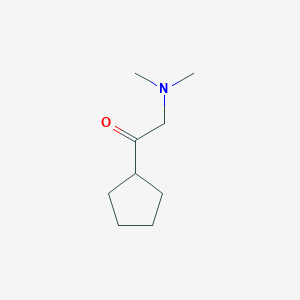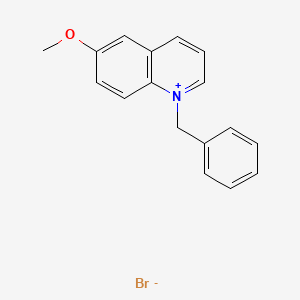
4-Phenyl-1,3-dioxan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1,3-dioxan-2-amine is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an amine group at the 2 position The phenyl group attached to the ring adds to its complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenyl-1,3-dioxan-2-amine can be synthesized through several methods. One common approach involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenyl group can be introduced through the use of phenyl-substituted carbonyl compounds.
Another method involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is advantageous as it tolerates acid-sensitive groups and provides good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1,3-dioxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: NBS, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols or amines.
Aplicaciones Científicas De Investigación
4-Phenyl-1,3-dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1,3-dioxan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
4-Phenyl-1,3-dioxan-2-amine can be compared with other similar compounds such as:
1,3-Dioxanes: These compounds share the same ring structure but may have different substituents.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and are structurally related to 1,3-dioxanes.
Phenylamines: Compounds with a phenyl group attached to an amine, such as aniline.
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring with a phenyl group and an amine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64254-42-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-phenyl-1,3-dioxan-2-amine |
InChI |
InChI=1S/C10H13NO2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Clave InChI |
WKKBDADVHAOBLY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)




